molecular formula C7H14N4 B1527464 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine CAS No. 1224888-23-6

1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine

Cat. No.: B1527464
CAS No.: 1224888-23-6
M. Wt: 154.21 g/mol
InChI Key: CTYVRRJZIOJNGY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine under IUPAC guidelines, reflecting its pyrazole backbone with substituents at the 1- and 5-positions. Key identifiers include:

  • CAS Registry Number : 1224888-23-6
  • Molecular Formula : C₇H₁₄N₄
  • SMILES Notation : CN(CCn1nccc1N)C

Structurally, the molecule consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted at the 1-position with a 2-(dimethylamino)ethyl group and at the 5-position with an amine (-NH₂) group (Figure 1). The dimethylaminoethyl side chain introduces both steric bulk and basicity, while the amine at C5 enables hydrogen bonding and electrophilic interactions.

Table 1: Key Structural Features and Implications

Feature Chemical Implication
Pyrazole core Aromatic stability; π-π stacking potential
5-Amino substitution Electrophilic reactivity; hydrogen bonding
2-(Dimethylamino)ethyl Enhanced solubility in polar solvents

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the condensation of β-diketones with hydrazines. This foundational work laid the groundwork for modern pyrazole chemistry, including the development of this compound.

The compound’s synthesis likely follows a modified Knorr-type pathway, involving:

  • Cyclocondensation of a 1,3-diketone or acetylene precursor with hydrazine derivatives.
  • Subsequent alkylation at the pyrazole nitrogen to introduce the dimethylaminoethyl group.

Advances in regioselective substitution (e.g., protecting group strategies) have enabled precise functionalization at the 1- and 5-positions, distinguishing this derivative from earlier pyrazoles with random substitution patterns.

Position Within Pyrazol-5-amine Derivative Classifications

Pyrazol-5-amine derivatives are classified based on substituent type and position. This compound belongs to the N1-alkylated, C5-aminated subclass, which includes:

Table 2: Comparative Analysis of Pyrazol-5-amine Derivatives

Compound N1 Substituent C5 Substituent Key Applications
1-Ethyl-1H-pyrazol-5-amine Ethyl NH₂ Ligand design
1-Phenyl-1H-pyrazol-5-amine Phenyl NH₂ Anticancer agents
This compound 2-(Dimethylamino)ethyl NH₂ Drug discovery

The dimethylaminoethyl group at N1 confers distinct advantages:

  • Electronic Effects : The tertiary amine donates electrons via resonance, stabilizing the pyrazole ring.
  • Solubility : Polar side chain enhances aqueous solubility compared to aryl or alkyl substituents.
  • Biological Interactions : Potential for binding to enzymes or receptors via amine-mediated hydrogen bonding.

This derivative’s dual functionality (basic side chain and aromatic amine) positions it as a versatile scaffold in pharmaceutical research, particularly for targeting aminergic receptors or metal coordination complexes.

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-10(2)5-6-11-7(8)3-4-9-11/h3-4H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYVRRJZIOJNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Dimethylamino)ethyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The dimethylaminoethyl substituent enhances its solubility and bioavailability, making it a suitable candidate for drug development.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation across various cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2 (liver cancer)54.25% growth inhibitionInduction of apoptosis
This compoundHeLa (cervical cancer)38.44% growth inhibitionCell cycle arrest at G2/M phase

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and survival, particularly through the modulation of apoptosis-related proteins such as Bcl-2 and Bax .

2. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. This effect is primarily attributed to its ability to interfere with the p38 MAPK signaling pathway, which plays a crucial role in inflammation .

3. Antioxidant Activity

Studies have reported that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress-related damage in cells. The presence of specific functional groups in the pyrazole structure enhances its ability to scavenge free radicals and reduce oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound acts as a selective inhibitor of kinases involved in cancer progression and inflammation, such as BRAF and p38 MAPK.
  • Cell Cycle Modulation : It induces cell cycle arrest by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cytokine Regulation : It modulates the expression and release of cytokines, thereby influencing inflammatory responses.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases .

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Several studies have highlighted the potential of pyrazole derivatives, including 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine, as anticancer agents. Research indicates that modifications at the N-substitution positions can enhance their efficacy against various cancer cell lines. For instance, compounds derived from pyrazoles have shown promising results in inhibiting cell proliferation in liver (HepG2) and cervical (HeLa) cancer cell lines .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, particularly in models of glial inflammation. It has been shown to reduce microglial activation and astrocyte proliferation in response to inflammatory stimuli .
  • Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antimicrobial activity. The presence of specific substituents on the pyrazole ring can influence the compound's effectiveness against bacterial strains .

Case Study 1: Anticancer Efficacy

A study published in RJPBCS investigated various pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

Research documented in MDPI highlighted the anti-inflammatory effects of aminopyrazole compounds. In vivo studies showed that these compounds could significantly inhibit inflammatory pathways in models of neuroinflammation, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInhibits proliferation in HepG2 and HeLa cells
Anti-inflammatoryReduces microglial activation
AntimicrobialEffective against specific bacterial strains

Table 2: Synthesis Pathways for Pyrazole Derivatives

Reaction TypeStarting MaterialsConditionsYield (%)
Hydrazine ReactionHydrazine + Carbonyl CompoundReflux in ethanol75
Electrophilic Attack3-Methyl-1H-pyrazol-5(4H)-one + AldehydeDioxan or absolute ethanol89

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among pyrazole analogues include substituents at the N1 and C5 positions, which influence solubility, bioavailability, and receptor interactions.

Compound Name Substituents (N1) C5 Position Molecular Weight Key Properties
1-[2-(Dimethylamino)ethyl]-1H-pyrazol-5-amine Dimethylaminoethyl -NH₂ 168.24 g/mol* High polarity, moderate solubility**
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl -NH₂ 173.22 g/mol Lipophilic, lower aqueous solubility
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine Ethyl + ethyl(methyl)aminomethyl -NH₂ 182.27 g/mol Increased steric bulk, variable pKa (8.80)
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 2-Methylphenyl + difluoromethyl -NH₂ 284.73 g/mol Enhanced metabolic stability (CF₂ group)
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl -NH₂ 179.25 g/mol Moderate toxicity (H302, H315)

Calculated based on molecular formula (C₇H₁₄N₄). *Predicted based on dimethylamino group’s hydrophilicity.

Preparation Methods

Synthesis via Hydrazine Cyclization with α-Cyano Ketones or Nitriles

A common and effective route to 5-aminopyrazoles involves the reaction of hydrazines with α-cyano ketones or nitriles. This method relies on nucleophilic attack by the terminal nitrogen of hydrazine on the carbonyl carbon to form hydrazones, which then cyclize to yield the pyrazole ring bearing the 5-amino group.

  • Mechanism Overview :

    • Hydrazine attacks the carbonyl carbon of α-cyano ketone/nitrile to form hydrazone intermediate.
    • Intramolecular cyclization occurs via nucleophilic attack on the nitrile carbon.
    • The resulting product is a 5-aminopyrazole with substitution at the 1-position depending on the starting materials.
  • Example : Reaction of heteroarylhydrazines with α-cyanoacetophenones has been reported to yield 5-amino-1-heteroarylpyrazoles efficiently.

  • Relevance to Target Compound : To obtain 1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine, one can employ 2-(dimethylamino)ethyl hydrazine or its derivatives in this cyclization with appropriate α-cyano ketones.

N-Alkylation of 5-Aminopyrazole Core

Another strategy involves first synthesizing the 5-aminopyrazole core, followed by selective N-alkylation at the N1 position with a 2-(dimethylamino)ethyl halide or equivalent alkylating agent.

  • Typical Procedure :

    • Prepare 5-aminopyrazole by hydrazine cyclization or other methods.
    • React with 2-(dimethylamino)ethyl bromide or chloride under basic conditions (e.g., K2CO3 in DMF) to alkylate the N1 position.
  • Advantages : This method allows for late-stage functionalization and flexibility in modifying the N1 substituent.

Direct Construction of Substituted Pyrazoles via Condensation and Cyclization

Some synthetic routes involve condensation of hydrazines with β-dicarbonyl compounds or their derivatives bearing the desired substituents, followed by cyclization to form the pyrazole ring.

  • Example : Refluxing pyrazolone derivatives with aldehydes in ethanol with catalytic piperidine can yield substituted pyrazoles. Although this method is more common for 4-substituted pyrazolones, modifications can adapt it for 1-substituted pyrazol-5-amines.

Solid-Phase Synthesis Approaches

Recent advances include resin-bound synthesis of 5-aminopyrazoles, where hydrazide resins are reacted with malononitrile derivatives to form resin-bound 5-aminopyrazoles, which can be cleaved and further functionalized. This method is advantageous for library synthesis and rapid screening.

Data Table: Summary of Key Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Hydrazine + α-cyano ketones Hydrazine hydrate, α-cyanoacetophenones Room temp, ethanol or THF 70-90 Forms 5-aminopyrazoles via hydrazone intermediate
N-Alkylation of 5-aminopyrazole 5-aminopyrazole, 2-(dimethylamino)ethyl halide Basic medium (K2CO3, DMF), reflux 60-85 Selective N1 alkylation to introduce dimethylaminoethyl group
Condensation with aldehydes Pyrazolone, aromatic aldehydes, piperidine Reflux in ethanol, 4-6 hours 67-87 Forms substituted pyrazolones, adaptable for pyrazol-5-amines
Resin-bound synthesis Hydrazide resin, malononitrile derivatives Room temp, ethanol/CH2Cl2 mix Moderate Enables combinatorial synthesis and easy cleavage

Detailed Research Findings

  • Hydrazine Cyclization : The nucleophilic attack of hydrazine on α-cyano ketones is well-documented, producing 5-aminopyrazoles in high yields with mild conditions. This method allows incorporation of various substituents at N1 by using substituted hydrazines.

  • N-Alkylation Specifics : Alkylation of 5-aminopyrazoles with 2-(dimethylamino)ethyl halides proceeds smoothly under basic conditions, with minimal side reactions. The dimethylamino group is stable under these conditions and provides the desired pharmacophore for biological activity.

  • Alternative Routes : The condensation of pyrazolone derivatives with aldehydes in the presence of catalytic piperidine yields substituted pyrazolones, which can be further transformed into 5-aminopyrazoles by appropriate functional group manipulations.

  • Catalytic Effects : Acid catalysis (e.g., trifluoroacetic acid) has been shown to improve yields in related pyrazole syntheses by facilitating cyclization steps, though care must be taken to avoid side reactions such as amide formation.

Q & A

Q. Key Factors :

  • Temperature Control : Elevated temperatures (70–90°C) improve reaction rates but may lead to side products like over-alkylation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions .

How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Basic Research Question

  • ¹H/¹³C NMR : Confirm the pyrazole ring (δ 7.2–7.8 ppm for pyrazole protons) and dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂, δ 2.7–3.1 ppm for CH₂) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₇H₁₃N₄: 153.1141) .
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Methodological Note : Cross-validate with computational tools (e.g., PubChem’s InChI key or NIST data) to resolve ambiguities in spectral assignments .

What in vitro assays are suitable for initial biological activity screening of this compound?

Basic Research Question

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Protocol : Use 10 µM–100 µM concentration ranges with DMSO controls (<0.1% v/v) to avoid solvent interference .

What strategies can optimize the synthesis of this compound when encountering low yields in the alkylation step?

Advanced Research Question

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventionally) while maintaining >80% yield .
  • Controlled Stoichiometry : Limit excess alkylating agent to 1.2 equivalents to minimize byproducts like dialkylated species .

Data-Driven Approach : Use DoE (Design of Experiments) to model interactions between temperature, solvent, and catalyst .

How does the dimethylaminoethyl substituent affect the compound's interaction with biological targets compared to other alkylamino groups?

Advanced Research Question

  • Enhanced Solubility : The dimethylamino group increases water solubility (logP reduction by ~0.5 units vs. ethyl or propyl analogs), improving bioavailability .
  • Receptor Binding : The tertiary amine facilitates hydrogen bonding with acidic residues (e.g., Asp113 in serotonin receptors) .
  • Metabolic Stability : Dimethylaminoethyl derivatives show slower hepatic clearance than primary amines due to reduced CYP450 oxidation .

Q. Comparative Data :

SubstituentlogPIC₅₀ (EGFR)Metabolic Half-life
Dimethylaminoethyl1.20.8 µM4.2 h
Ethylamine1.72.5 µM1.8 h
Propylamine2.15.3 µM1.2 h

How should researchers address discrepancies in reported biological activities of similar pyrazole-5-amine derivatives?

Advanced Research Question

  • Structural Re-evaluation : Confirm regiochemistry (e.g., 5-amine vs. 3-amine isomers) via X-ray crystallography or NOESY NMR .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to correlate substituent effects with activity trends .

Case Study : A 2024 study reported anti-inflammatory activity for a 5-amine derivative (IC₅₀ = 10 µM), while a 2025 study found no activity. Re-analysis revealed the latter used LPS-stimulated macrophages, which upregulate competing pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine
Reactant of Route 2
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1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.